molecular formula C16H13IO3 B1323964 4-Ethoxycarbonyl-2'-iodobenzophenone CAS No. 890098-37-0

4-Ethoxycarbonyl-2'-iodobenzophenone

Cat. No. B1323964
M. Wt: 380.18 g/mol
InChI Key: BWFNQYLFFDEROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxycarbonyl-2’-iodobenzophenone is a chemical compound with the CAS Number: 890098-37-0 and a linear formula of C16H13IO3 . It is also known as ethyl 4-(2-iodobenzoyl)benzoate.


Molecular Structure Analysis

The molecular structure of 4-Ethoxycarbonyl-2’-iodobenzophenone is represented by the formula C16H13IO3 . It has a molecular weight of 380.18 g/mol .

Scientific Research Applications

Carboxylation in Synthesis

4-Ethoxycarbonyl-2'-iodobenzophenone may find application in synthetic chemistry, particularly in the synthesis of carboxylic acids. Suerbaev, Aldabergenov, and Kudaibergenov (2015) explored the use of alkali metal salts of ethylcarbonic acid as carboxylating agents in the carboxylation of phenols and naphthols. They developed simple and efficient technologies for the synthesis of drugs with antiseptic, antituberculous, and bactericide activities, highlighting the broad practical application of these carboxylation reactions in drug synthesis (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Phenolic Compartmentalization in Plants

The study of phenolic compounds in plants is another area where derivatives of 4-Ethoxycarbonyl-2'-iodobenzophenone could be relevant. Rasmussen, Wolff, and Rudolph (1995) isolated compounds from Sphagnum magellanicum, including [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid, and studied their compartmentalization. They found that sphagnum acid and related compounds are largely buffer-soluble and excreted into the culture media of certain Sphagnum species. This work suggests the potential use of these compounds in understanding the storage and mobilization of phenolic compounds in plants (Rasmussen, Wolff, & Rudolph, 1995).

Photopolymerization Reactivity

4-Ethoxycarbonyl-2'-iodobenzophenone derivatives could be involved in polymer science, especially in the photopolymerization of vinylcyclopropanes. Catel, Fischer, Fässler, and Moszner (2016) investigated the photopolymerization reactivity of various monomers, finding that certain compounds show significantly higher reactivity than conventional photoinitiator systems. This research may offer insights into the development of new dental composites and materials with lower polymerization shrinkage (Catel et al., 2016).

Environmental Monitoring

In the context of environmental science, derivatives of 4-Ethoxycarbonyl-2'-iodobenzophenone might be used in the analysis and monitoring of pollutants. Wahlberg, Renberg, and Wideqvist (1990) developed a method for determining nonylphenol and its ethoxylates in environmental samples. They utilized derivatives for the quantification of these compounds, suggesting potential applications in environmental monitoring and assessment (Wahlberg, Renberg, & Wideqvist, 1990).

properties

IUPAC Name

ethyl 4-(2-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFNQYLFFDEROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641527
Record name Ethyl 4-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-2'-iodobenzophenone

CAS RN

890098-37-0
Record name Ethyl 4-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.